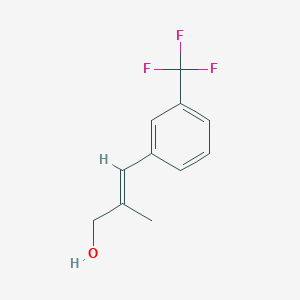
(E)-2-Methyl-3-(3-(trifluoromethyl)phenyl)prop-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of formaldehyde and difluoromethyl chloride, followed by the addition of sodium hydroxide . Another method includes the trifluoromethylation of 2-propanol using trifluoromethylation reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include trifluoromethyl-substituted alcohols, aldehydes, and acids, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism by which 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can modulate the activity of specific molecular pathways .
Comparación Con Compuestos Similares
- 3-[3-(trifluoromethyl)phenyl]propan-1-ol
- 2-methoxy-3-(trifluoromethyl)phenol
- 2-[3-(trifluoromethyl)phenyl]furo[3,2-b]pyrroles
Uniqueness: 2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group significantly influences its chemical behavior, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H11F3O |
|---|---|
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
(E)-2-methyl-3-[3-(trifluoromethyl)phenyl]prop-2-en-1-ol |
InChI |
InChI=1S/C11H11F3O/c1-8(7-15)5-9-3-2-4-10(6-9)11(12,13)14/h2-6,15H,7H2,1H3/b8-5+ |
Clave InChI |
WDKCPMFDIJLHBF-VMPITWQZSA-N |
SMILES isomérico |
C/C(=C\C1=CC(=CC=C1)C(F)(F)F)/CO |
SMILES canónico |
CC(=CC1=CC(=CC=C1)C(F)(F)F)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


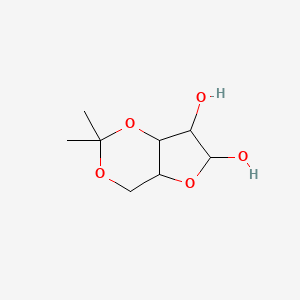
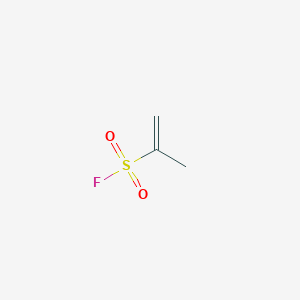
![3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-3,4,5,7,7a,9,10,11,11b,12,13,13b-dodecahydro-2H-cyclopenta[a]chrysen-1-one](/img/structure/B12312626.png)
![2,2,2-trifluoro-N-[(3S,4R)-4-phenylpyrrolidin-3-yl]acetamide](/img/structure/B12312628.png)
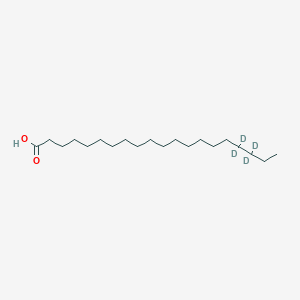
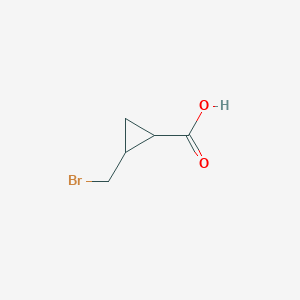
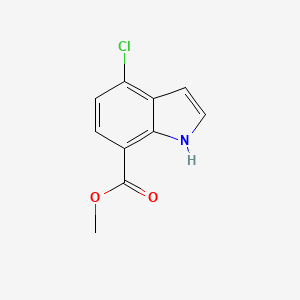
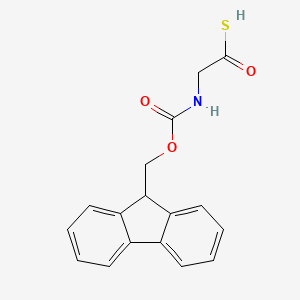
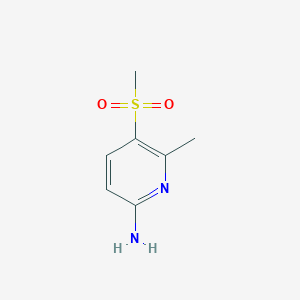
![Lithium(1+) ion [1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B12312659.png)
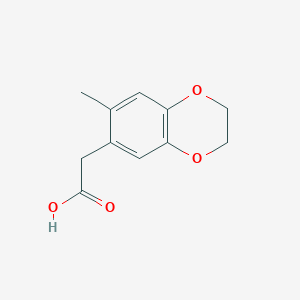
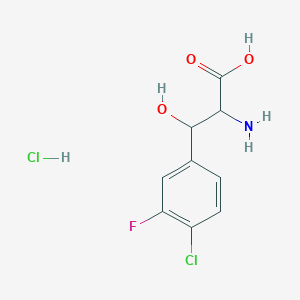
![Imidazo[2,1-b]thiazol-3-ylmethanamine hydrochloride](/img/structure/B12312668.png)
![8-Benzyl-3-(piperidin-4-ylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione dihydrochloride](/img/structure/B12312670.png)
